molecular formula C19H22FN3O3S2 B2680658 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034546-44-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2680658
CAS No.: 2034546-44-4
M. Wt: 423.52
InChI Key: LKDCDUDEAABSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a structurally complex molecule featuring a pyrazole core (3,5-dimethyl substitution), a thiophene moiety, an ethyl linker, and a benzenesulfonamide group substituted with ethoxy and fluorine at positions 4 and 3, respectively.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S2/c1-4-26-19-6-5-16(10-17(19)20)28(24,25)21-11-18(15-7-8-27-12-15)23-14(3)9-13(2)22-23/h5-10,12,18,21H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDCDUDEAABSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine in the presence of a base.

    Final Assembly: The final compound is assembled by linking the pyrazole and thiophene rings to the benzenesulfonamide core through appropriate alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure consisting of a pyrazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is C13H16N4O2S, with a molecular weight of 284.36 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of a 1,3-diketone with hydrazine.
  • Introduction of the Thiophene Ring : This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Sulfonamide Group : Final coupling with an appropriate sulfonyl chloride under basic conditions forms the desired compound.

These synthetic routes are important for producing the compound with high yield and purity, which is crucial for its subsequent biological evaluation.

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide exhibits several biological activities that make it a candidate for various therapeutic applications:

Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.

Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses. This property is particularly relevant in drug design for conditions such as cancer and neurological disorders.

Antimicrobial Activity : Some studies suggest that derivatives of pyrazole exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound lends itself to various applications:

  • Anticancer Agents : Research indicates that compounds with similar structures have potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Analgesics : Some derivatives have shown significant analgesic effects in preclinical studies, making them candidates for pain management therapies .
  • Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a potential lead compound for developing new antibiotics.

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis. These findings suggest that modifications to the pyrazole structure can enhance anticancer properties.

Case Study 2: Analgesic Properties

In another study focusing on analgesic properties, compounds similar to this compound were tested using hot plate and writhing assays in mice. The results demonstrated significant pain relief compared to control groups, indicating the potential for development into effective analgesics .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Structural Analysis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

  • Pyrazole Core : The 3,5-dimethylpyrazole group may enhance metabolic stability and influence binding interactions through steric and electronic effects.
  • Ethyl Linker : The ethyl chain bridges the pyrazole and thiophene groups, providing conformational flexibility.

Comparison with Similar Compounds

Structural Analogues in Biomedical Imaging

The compound PT-ADA-PPR () shares structural similarities with the target molecule, particularly in its thiophene-based backbone and sulfonamide-derived functionalization. Key differences include:

  • PT-ADA-PPR incorporates adamantane carboxamide and polyethylene glycol (PEG)-like ethoxy chains, enhancing water solubility and enabling dual-color lysosome-specific imaging .
  • Target Compound : Lacks PEG-like chains but features a pyrazole group, which may reduce solubility compared to PT-ADA-PPR. However, the 4-ethoxy group on the benzene ring could partially offset this by increasing hydrophilicity.
Property Target Compound PT-ADA-PPR
Thiophene Position 3-position 3-position (with extended ethoxy chains)
Sulfonamide Group 4-ethoxy-3-fluorobenzenesulfonamide Adamantane carboxamide-linked sulfonamide
Application Hypothesized enzyme/receptor modulation Lysosome-specific imaging agent

Structural Analogues with Antibacterial Activity

Compounds such as 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) () highlight the role of thiophene and nitrogen-containing heterocycles in antibacterial activity. Comparisons include:

  • Nitroimidazole vs. Pyrazole : The nitro group in 5b confers electrophilic reactivity, aiding in bacterial nitroreductase targeting. The target’s pyrazole may instead engage in hydrogen bonding or metal coordination.

Substituent Effects and Pharmacological Implications

  • Fluoro vs. Trifluoromethyl : Patent compounds in feature trifluoromethyl groups, which enhance metabolic stability and lipophilicity. The target’s single fluorine atom may balance electronic effects without excessive hydrophobicity.
  • Ethoxy Group : The 4-ethoxy substituent in the target compound contrasts with the methoxy groups in ’s chromene derivatives. Ethoxy’s larger size may improve binding pocket occupancy but reduce solubility compared to methoxy .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex compound that integrates pyrazole and thiophene moieties, both of which are recognized for their diverse biological activities. This article delves into the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The structural formula of the compound features a central sulfonamide group linked to a pyrazole and thiophene structure, contributing to its biological properties.

Overview of Biological Activities

The biological activities of compounds containing pyrazole and thiophene groups have been extensively documented. Key activities include:

Anticancer Activity :

  • Pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). Related compounds have shown IC50 values indicating promising anticancer potential .

Anti-inflammatory Effects :

  • Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies report IC50 values in the nanomolar range, suggesting strong anti-inflammatory activity .

Antimicrobial Properties :

  • Pyrazole derivatives show broad-spectrum antimicrobial activity against several bacterial strains, including E. coli and S. aureus, making them potential candidates for treating infections .

The mechanisms underlying the biological activities of this compound may involve:

Inhibition of Enzymatic Activity :

  • The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

Induction of Apoptosis :

  • Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including caspase activation.

Reactive Oxygen Species (ROS) Modulation :

  • Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects .

Table 1: Summary of Biological Activities

Activity Type Description IC50 Values (µM)
AnticancerCytotoxic effects on HepG2 and A549 cell lines5 - 15
Anti-inflammatoryInhibition of COX enzymes< 100
AntimicrobialActivity against E. coli and S. aureus10 - 50

Case Study: Anticancer Screening

In a study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model. The results indicated that certain pyrazole derivatives exhibited significant cytotoxicity against liver carcinoma cells, supporting the potential application of this compound in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with stepwise coupling reactions, such as Suzuki-Miyaura cross-coupling for pyrazole-thiophene integration, followed by sulfonamide formation. Optimize parameters (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and minimize byproducts. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Monitor intermediates by TLC and confirm structures via 1^1H/13^{13}C NMR .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy : Assign peaks for diagnostic groups (e.g., sulfonamide NH at ~10 ppm, thiophene protons at 6.5–7.5 ppm).
  • Elemental Analysis : Confirm molecular formula (C₂₁H₂₃FN₄O₃S₂) with ≤0.3% deviation .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For cellular studies, employ cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structural modifications to the pyrazole-thiophene core alter the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodology : Systematically replace substituents (e.g., methyl groups on pyrazole, ethoxy on benzene) and evaluate changes via:

  • Lipophilicity : Measure logP values using shake-flask or chromatographic methods.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
  • Target Binding : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like COX-2 or EGFR .

Q. How should researchers resolve contradictions in activity data across different biological models?

  • Methodology : Conduct meta-analysis of dose-response data to identify outliers. Validate assays using standardized protocols (e.g., NIH Guidelines). For conflicting results between in vitro and in vivo models, assess bioavailability via pharmacokinetic profiling (Cₘₐₓ, AUC) or tissue distribution studies .

Q. What experimental strategies can elucidate the mechanism of action for this sulfonamide derivative?

  • Methodology :

  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells.
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Gene Knockdown : Apply CRISPR-Cas9 to silence candidate targets (e.g., STAT3) and observe rescue effects .

Q. How can batch-to-batch variability in compound synthesis impact reproducibility in pharmacological studies?

  • Methodology : Implement Quality-by-Design (QbD) principles:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and compare degradation profiles via HPLC.
  • Statistical Analysis : Use ANOVA to quantify variability between batches .

Q. What theoretical frameworks guide the design of derivatives targeting specific disease pathways?

  • Methodology : Link synthesis to bioisosteric replacement principles (e.g., replacing thiophene with furan) or structure-based drug design (SBDD) using X-ray crystallography of target-ligand complexes. Validate hypotheses via Free-Wilson analysis or Hansch QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.